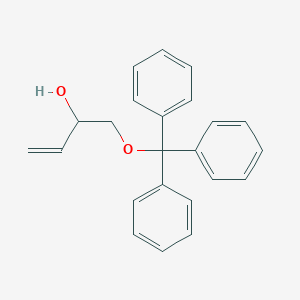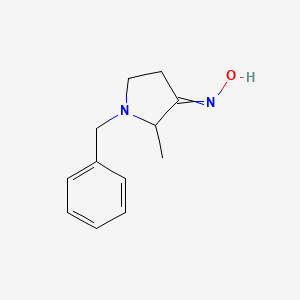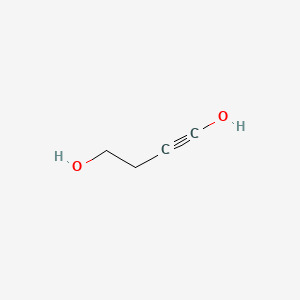
1-(TRITYLOXY)-3-BUTEN-2-OL
Vue d'ensemble
Description
1-(TRITYLOXY)-3-BUTEN-2-OL is an organic compound characterized by its unique structure, which includes a trityl group attached to a butenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(TRITYLOXY)-3-BUTEN-2-OL typically involves the reaction of trityl chloride with 3-buten-2-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows:
Trityl chloride+3-buten-2-ol→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(TRITYLOXY)-3-BUTEN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol moiety can be reduced to form a saturated alcohol.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Formation of trityl-protected aldehydes or ketones.
Reduction: Formation of trityl-protected saturated alcohols.
Substitution: Formation of various trityl-substituted derivatives.
Applications De Recherche Scientifique
1-(TRITYLOXY)-3-BUTEN-2-OL finds applications in several scientific research areas:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(TRITYLOXY)-3-BUTEN-2-OL exerts its effects involves the interaction of the trityl group with various molecular targets. The trityl group provides steric protection, preventing unwanted side reactions during chemical synthesis. The butenol moiety can participate in various chemical transformations, making the compound versatile in synthetic applications.
Comparaison Avec Des Composés Similaires
1-(TRITYLOXY)-2-BUTANOL: Similar structure but with a different position of the hydroxyl group.
1-(TRITYLOXY)-3-PENTEN-2-OL: Similar structure but with an extended carbon chain.
Uniqueness: 1-(TRITYLOXY)-3-BUTEN-2-OL is unique due to its specific combination of the trityl group and the butenol backbone, which provides distinct reactivity and protection properties compared to other similar compounds.
Propriétés
Numéro CAS |
89543-83-9 |
|---|---|
Formule moléculaire |
C23H22O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-trityloxybut-3-en-2-ol |
InChI |
InChI=1S/C23H22O2/c1-2-22(24)18-25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17,22,24H,1,18H2 |
Clé InChI |
BXJGLPROAVAGKO-UHFFFAOYSA-N |
SMILES canonique |
C=CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2,2-Bis[4-(dimethylamino)phenyl]ethenyl}naphthalene-1,2-dione](/img/structure/B8721086.png)

![7-Bromo-3-(4-methoxybenzyl)-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B8721104.png)





![Tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate](/img/structure/B8721135.png)

![Ethyl 6-(2-cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8721152.png)
